6-Methylquinolin-3-OL
Overview
Description
6-Methylquinolin-3-OL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a hydroxyl group at the third position and a methyl group at the sixth position of the quinoline ring imparts unique chemical properties to this compound, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinolin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylquinoline-3-carbaldehyde.
Reaction with Isonicotinohydrazide: The starting material is reacted with isonicotinohydrazide under reflux conditions in ethanol to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methylquinolin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
6-Methylquinolin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-Methylquinolin-3-OL involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the hydroxyl and methyl groups.
6-Chloroquinoline: A derivative with a chlorine atom at the sixth position instead of a methyl group.
3-Hydroxyquinoline: A derivative with a hydroxyl group at the third position but without the methyl group.
Uniqueness
6-Methylquinolin-3-OL is unique due to the presence of both a hydroxyl group at the third position and a methyl group at the sixth position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule in scientific research and industrial applications.
Biological Activity
6-Methylquinolin-3-OL is a chemical compound belonging to the quinoline family, characterized by its unique structure that includes a hydroxyl group at the 3-position and a methyl group at the 6-position. This compound has garnered significant attention in scientific research due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉NO
- Molecular Weight : Approximately 159.19 g/mol
- Structure : The compound features a double-ring structure, consisting of a fused benzene and pyridine ring, which contributes to its chemical reactivity and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to cell death. It has demonstrated significant activity against various bacterial and fungal strains .
- Antiviral Activity : It interferes with viral replication by inhibiting viral enzymes, making it a candidate for antiviral drug development .
- Anticancer Activity : The compound induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways. Its potential as an anticancer agent has been noted in various studies .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Activity Type | Target Organisms/Cells | Effect Observed |
---|---|---|
Antimicrobial | Various bacterial strains | Significant inhibition of growth |
Fungal strains | Effective against multiple fungal pathogens | |
Antiviral | Viral pathogens | Inhibition of viral replication |
Anticancer | Human cancer cell lines | Induction of apoptosis |
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound:
- Antimicrobial Studies : Research has shown that this compound exhibits potent antimicrobial properties against resistant bacterial strains, making it a promising candidate for new antibiotic development. For instance, one study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiviral Research : A study highlighted the compound's ability to inhibit the replication of several viruses, suggesting potential applications in treating viral infections such as influenza and coronaviruses .
- Cancer Research : In vitro studies demonstrated that this compound could significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
6-methylquinolin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNXPXPWIJKKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622957 | |
Record name | 6-Methylquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315228-46-7 | |
Record name | 6-Methylquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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